![molecular formula C17H12N2O2 B13676645 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound is known for its unique structural features, which include an indole core fused with a quinazoline ring system. It has garnered significant interest due to its potential biological and medicinal properties, including antibacterial and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione can be achieved through various methods. One common approach involves the self-condensation of isatin in the presence of an organic dye catalyst like Rose Bengal under visible light irradiation. This method is environmentally friendly and does not require transition metals . Another method involves the cross-condensation of isatin and isatoic anhydride in the presence of a base at high temperatures or using a cobalt complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like KMnO4.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the indole or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce indole derivatives .
Wissenschaftliche Forschungsanwendungen
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and cancer cells by interfering with their DNA replication and protein synthesis processes . It also exhibits anti-inflammatory properties by modulating the activity of specific enzymes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptanthrin: Another indoloquinazoline compound with similar antibacterial and anticancer properties.
8-Chloroindolo[2,1-b]quinazoline-6,12-dione: A halogenated derivative with enhanced biological activities.
6,6-Di(indol-3-yl)-indolo[2,1-b]quinazoline-12(6H)-one: A derivative with significant antifungal properties.
Uniqueness
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione stands out due to its unique methyl substitutions at positions 8 and 10, which enhance its biological activities and make it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C17H12N2O2 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
8,10-dimethylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C17H12N2O2/c1-9-7-10(2)14-12(8-9)15(20)16-18-13-6-4-3-5-11(13)17(21)19(14)16/h3-8H,1-2H3 |
InChI-Schlüssel |
NLJVDIGUWZEVCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


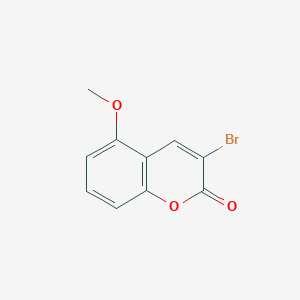
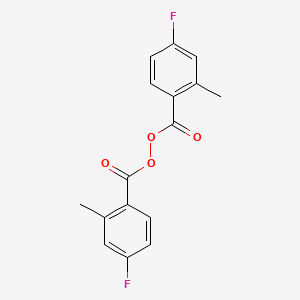
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)

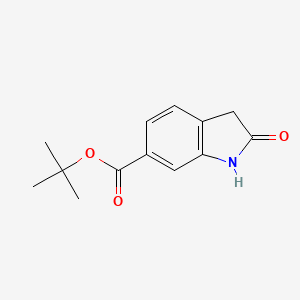
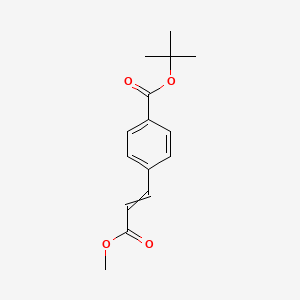

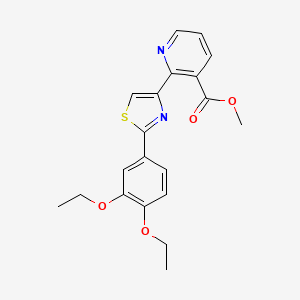
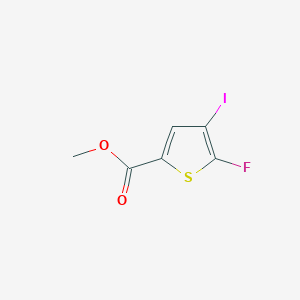
![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
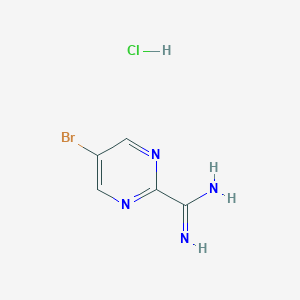
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)
